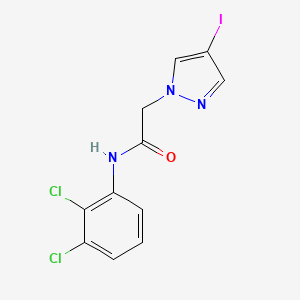![molecular formula C21H22N2O B5970817 2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5970817.png)
2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the naturally occurring alkaloid, voacangine, and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to reduce the expression of various oncogenes (genes that promote cancer growth) and increase the expression of tumor suppressor genes (genes that inhibit cancer growth). Additionally, it has been shown to increase the production of antioxidants and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in lab experiments is its potential applications in various fields such as cancer research, neurodegenerative disease research, and anti-inflammatory research. Additionally, it has been shown to have low toxicity and high bioavailability. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for further research on 2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help in the development of more specific and effective therapeutic agents. Another direction is to investigate its potential applications in the treatment of other diseases such as autoimmune diseases and infectious diseases. Additionally, further research is needed to optimize its synthesis method and improve its yield and purity.
Synthesis Methods
The synthesis of 2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been achieved using various methods. One such method involves the reaction of voacangine with 4-phenylbutyric acid chloride in the presence of a base such as triethylamine. Another method involves the reaction of voacangine with 4-phenylbutyric acid in the presence of a catalyst such as palladium on carbon. Both methods have been shown to yield the desired compound in good yields.
Scientific Research Applications
2-(4-phenylbutanoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has shown potential applications in scientific research. It has been reported to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer cells. Additionally, it has been reported to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
4-phenyl-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c24-21(12-6-9-16-7-2-1-3-8-16)23-14-13-20-18(15-23)17-10-4-5-11-19(17)22-20/h1-5,7-8,10-11,22H,6,9,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUVHONVLUDNQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1-naphthylpropanamide](/img/structure/B5970736.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5970740.png)

![1-(2-fluorobenzyl)-N-[2-(3-pyridinyloxy)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5970750.png)
![2-[(4-butylphenyl)hydrazono]-N-(2-chlorophenyl)-3-oxobutanamide](/img/structure/B5970756.png)
![3,12,12b-trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B5970757.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5970772.png)


![ethyl 4-({[1-(2,2-dimethylpropyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}amino)-1-piperidinecarboxylate](/img/structure/B5970801.png)


![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(5-chloro-2-methoxyphenyl)propanamide](/img/structure/B5970833.png)
